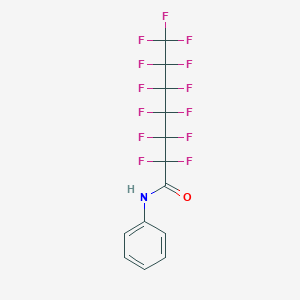![molecular formula C15H14N6 B14236722 [(1S,3S)-1,3-diazido-3-phenylpropyl]benzene CAS No. 229018-03-5](/img/structure/B14236722.png)
[(1S,3S)-1,3-diazido-3-phenylpropyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1S,3S)-1,3-diazido-3-phenylpropyl]benzene is an organic compound with the molecular formula C15H14N6 and a molecular weight of 278.312 g/mol It is characterized by the presence of two azido groups and a phenyl group attached to a propyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,3S)-1,3-diazido-3-phenylpropyl]benzene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the azidation of a suitable precursor, such as a halogenated phenylpropyl compound, using sodium azide in the presence of a suitable solvent like dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
[(1S,3S)-1,3-diazido-3-phenylpropyl]benzene can undergo various chemical reactions, including:
Oxidation: The azido groups can be oxidized to form nitro groups under strong oxidizing conditions.
Reduction: The azido groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reducing agents like LiAlH4 or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like triethylamine (TEA) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of nitro-substituted phenylpropyl derivatives.
Reduction: Formation of amine-substituted phenylpropyl derivatives.
Substitution: Formation of various substituted phenylpropyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
[(1S,3S)-1,3-diazido-3-phenylpropyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in click chemistry reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Used in the synthesis of specialty chemicals and materials, including polymers and advanced materials
Mecanismo De Acción
The mechanism of action of [(1S,3S)-1,3-diazido-3-phenylpropyl]benzene involves the reactivity of its azido groups. These groups can undergo cycloaddition reactions with alkynes to form triazoles, a reaction commonly known as the Huisgen cycloaddition or click chemistry. This reactivity makes it useful for bioconjugation and labeling applications. The molecular targets and pathways involved depend on the specific application and the nature of the molecules it interacts with .
Comparación Con Compuestos Similares
Similar Compounds
[(1S,3S)-1,3-diazido-3-phenylpropyl]benzene: Unique due to the presence of two azido groups and a phenyl group.
[(1S,3S)-1,3-diazido-3-phenylpropyl]methane: Similar structure but with a methane backbone instead of a propyl chain.
[(1S,3S)-1,3-diazido-3-phenylpropyl]ethane: Similar structure but with an ethane backbone instead of a propyl chain .
Uniqueness
Its ability to participate in click chemistry reactions makes it particularly valuable in various scientific and industrial applications .
Propiedades
Número CAS |
229018-03-5 |
|---|---|
Fórmula molecular |
C15H14N6 |
Peso molecular |
278.31 g/mol |
Nombre IUPAC |
[(1S,3S)-1,3-diazido-3-phenylpropyl]benzene |
InChI |
InChI=1S/C15H14N6/c16-20-18-14(12-7-3-1-4-8-12)11-15(19-21-17)13-9-5-2-6-10-13/h1-10,14-15H,11H2/t14-,15-/m0/s1 |
Clave InChI |
YEBRGEJEELPMQG-GJZGRUSLSA-N |
SMILES isomérico |
C1=CC=C(C=C1)[C@H](C[C@@H](C2=CC=CC=C2)N=[N+]=[N-])N=[N+]=[N-] |
SMILES canónico |
C1=CC=C(C=C1)C(CC(C2=CC=CC=C2)N=[N+]=[N-])N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Phosphonic acid, [(R)-hydroxy(4-methylphenyl)methyl]-, dimethyl ester](/img/structure/B14236642.png)

![2H-Pyran-2-one, tetrahydro-6-[(phenylmethoxy)methyl]-, (6R)-](/img/structure/B14236645.png)
![1-[2-(3-Ethenylphenyl)ethyl]pyrrolidine](/img/structure/B14236653.png)


![4,4'-[{[2-(Trifluoromethyl)phenyl]methylene}bis(oxy)]dianiline](/img/structure/B14236675.png)

![N-[(4,6-dimethyl-2-sulfanylidene-1H-pyridin-3-yl)methyl]acetamide](/img/structure/B14236677.png)


![4-(2,2,2-Trifluoro-1-{[(1S)-1-phenylethyl]amino}ethyl)phenol](/img/structure/B14236693.png)

